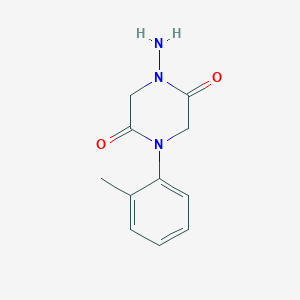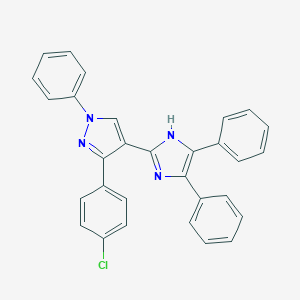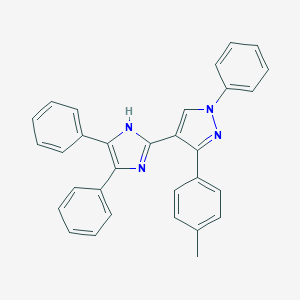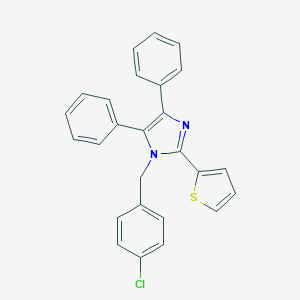![molecular formula C15H14ClN3OS2 B292515 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292515.png)
3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidines. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not well understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation, viral replication, or bacterial growth.
Biochemical and Physiological Effects
3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been reported to exhibit biochemical and physiological effects. In a study conducted by Li et al., this compound was found to induce apoptosis in human hepatocellular carcinoma cells. Another study by Zhang et al. reported that this compound inhibited the replication of influenza A virus. Furthermore, this compound has shown to possess antibacterial activity against Gram-positive bacteria.
实验室实验的优点和局限性
The advantages of using 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent anticancer, antiviral, and antimicrobial activities. However, the limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One of the directions is to study the mechanism of action of this compound in detail. Another direction is to investigate the potential applications of this compound in the treatment of other diseases. Furthermore, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
合成方法
The synthesis of 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been reported using different methods. One of the methods involves the reaction of 2-chlorobenzyl mercaptan with 5,6-dimethyl-2-thiouracil in the presence of potassium carbonate and acetonitrile. This reaction leads to the formation of 2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is further reacted with ammonia to yield 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
科学研究应用
3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In a study conducted by Li et al., this compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. Another study by Zhang et al. reported that this compound exhibited potent antiviral activity against influenza A virus. Furthermore, this compound has shown to possess antibacterial activity against Gram-positive bacteria.
属性
分子式 |
C15H14ClN3OS2 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC 名称 |
3-amino-2-[(2-chlorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14ClN3OS2/c1-8-9(2)22-13-12(8)14(20)19(17)15(18-13)21-7-10-5-3-4-6-11(10)16/h3-6H,7,17H2,1-2H3 |
InChI 键 |
XOWQJSZAGJBKDL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)N)C |
规范 SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 5-phenyl-2-({[(3-pyridinylmethyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B292434.png)
![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)

![2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B292443.png)





![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)